molecular formula C25H29NO4 B567156 (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid CAS No. 1311933-84-2

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid

Cat. No.: B567156
CAS No.: 1311933-84-2
M. Wt: 407.51
InChI Key: WSTJGDVRPQAMSC-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines and is removed during the final steps of synthesis .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the fluorene and non-8-enoic acid groups. Fluorene is a polycyclic aromatic hydrocarbon, and non-8-enoic acid is a long-chain unsaturated fatty acid .


Chemical Reactions Analysis

The Fmoc group can be removed by treatment with a base, such as piperidine. This is a common step in solid-phase peptide synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the presence of functional groups. For example, the presence of the Fmoc group likely increases the compound’s stability and complexity .

Scientific Research Applications

Synthesis of Amino Acids

  • Asymmetrically Protected Diaminosuberic Acid : Mollica et al. (2012) describe a synthetic pathway using (acyloxy)alkoxy as a protecting group, utilizing (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylnon-8-enoic acid in the synthesis of asymmetrically protected 2,7-diaminosuberic acid (Mollica et al., 2012).

Chemical Modification Techniques

  • N-Fmoc β-Amino Acids Synthesis : Ellmerer-Müller et al. (1998) report the synthesis of N-Fmoc-protected β-amino acids, demonstrating the application of the Arndt-Eistert protocol using N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected α-amino acids (Ellmerer-Müller et al., 1998).

Peptide Synthesis and Modification

  • Preparation of Fmoc-β2hXaa-OH : Šebesta and Seebach (2003) describe the preparation of N-Fmoc-protected β2-homoamino acids, a key component in solid-phase syntheses of β-peptides, using (9H-fluoren-9-yl)methoxy]carbonyl as a protecting group (Šebesta & Seebach, 2003).

Self-Assembling Structures

  • Self-Assembled Structures by Fmoc Modified Amino Acids : Gour et al. (2021) explore the self-assembling properties of modified amino acids including (((9H-fluoren-9-yl)methoxy)carbonyl)-L-amino acids, highlighting their potential in designing novel self-assembled architectures (Gour et al., 2021).

Radiolabeling for Imaging

  • Radiolabeling for Brain Tumor Imaging : Yu et al. (2010) discuss the synthesis and evaluation of radiolabeled non-natural amino acids, including (R)-2-amino-3-fluoro-2-methylpropanoic acid, for potential use in PET imaging of brain tumors (Yu et al., 2010).

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylnon-8-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-3-4-5-6-11-16-25(2,23(27)28)26-24(29)30-17-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h3,7-10,12-15,22H,1,4-6,11,16-17H2,2H3,(H,26,29)(H,27,28)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTJGDVRPQAMSC-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801148027
Record name (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311933-84-2
Record name (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311933-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-8-nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801148027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.